8alpha-Hydroxy-alpha-gurjunene

Übersicht

Beschreibung

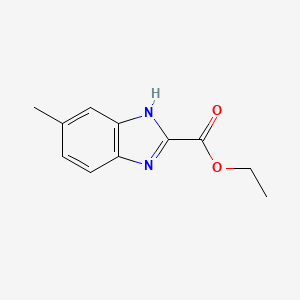

8alpha-Hydroxy-alpha-gurjunene is a natural product found in Helichrysum nudifolium . It is a sesquiterpenoid, a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 .

Molecular Structure Analysis

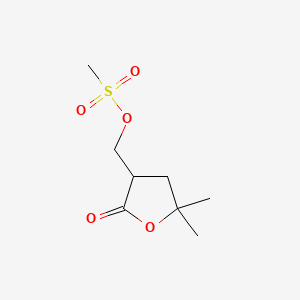

The molecular formula of 8alpha-Hydroxy-alpha-gurjunene is C15H24O . The InChI string representation of its structure isInChI=1S/C15H24O/c1-8-5-6-10-9 (2)7-11 (16)13-14 (12 (8)10)15 (13,3)4/h9-11,13-14,16H,5-7H2,1-4H3/t9-,10-,11+,13-,14+/m1/s1 . The exact mass of the molecule is 220.182715385 g/mol . Physical And Chemical Properties Analysis

The physical and chemical properties of 8alpha-Hydroxy-alpha-gurjunene include a molecular weight of 220.35 g/mol, an XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a rotatable bond count of 0, an exact mass of 220.182715385 g/mol, a monoisotopic mass of 220.182715385 g/mol, a topological polar surface area of 20.2 Ų, a heavy atom count of 16, and a complexity of 352 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

A study isolated sesquiterpene lactones, including 8alpha-hydroxy-alpha-gurjunene, from Centaurea pullata. These compounds demonstrated significant antibacterial and antifungal activities, surpassing the effectiveness of the positive controls used in the study. This suggests potential applications of 8alpha-hydroxy-alpha-gurjunene in antimicrobial treatments (Djeddi, Karioti, Soković, Koukoulitsa, & Skaltsa, 2008).

Antioxidative and Anti-inflammatory Effects

Research on sesquiterpenes from Ainsliaea fragrans, including 8alpha-hydroxy-alpha-gurjunene, examined their inhibitory effects against cyclooxygenases-1 and 2. These enzymes are involved in inflammation and pain, suggesting that 8alpha-hydroxy-alpha-gurjunene may have anti-inflammatory properties (Wang, Wu, Yan, Liu, Li, Zhang, Ye, & Zhang, 2009).

Enzymatic Activity in Plant Synthesis

A study on Solidago canadensis (goldenrod) found that (-)-alpha-gurjunene synthase, which is likely to convert to 8alpha-hydroxy-alpha-gurjunene, plays a role in the biosynthesis of certain sesquiterpenes in plants. This research provides insight into the enzymatic processes and potential biotechnological applications in plant-based synthesis (Schmidt, Bouwmeester, Bülow, & König, 1999).

Bioconversion in Fungi and Plants

Research involving the bioconversion of alpha- and 6beta-santonin by fungus and plant cell cultures identified products including 8alpha-hydroxy-alpha-gurjunene. This study highlights the ability of organisms to modify sesquiterpenes, suggesting potential applications in biotransformation and the production of novel compounds (Yang, Dai, Sakai, & Ando, 2006).

Cytotoxic and Anti-Leishmanicidal Activities

Sesquiterpene lactones isolated from Elephantopus mollis, including 8alpha-hydroxy-alpha-gurjunene, showed potent in vitro leishmanicidal activities. This suggests a potential application in treating parasitic infections caused by Leishmania species (Fuchino, Koide, Takahashi, Sekita, & Satake, 2001).

Eigenschaften

IUPAC Name |

(1aR,2S,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-8-5-6-10-9(2)7-11(16)13-14(12(8)10)15(13,3)4/h9-11,13-14,16H,5-7H2,1-4H3/t9-,10-,11+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHHSKUAZHDLP-BLUODKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C2(C)C)C3=C(CCC13)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@@H](C2(C)C)C3=C(CC[C@H]13)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8alpha-Hydroxy-alpha-gurjunene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)

![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)